molecular formula C11H10F2O2 B2377915 1-(2,5-Difluorophenyl)cyclobutanecarboxylic Acid CAS No. 1260752-10-0

1-(2,5-Difluorophenyl)cyclobutanecarboxylic Acid

Cat. No.: B2377915
CAS No.: 1260752-10-0
M. Wt: 212.196
InChI Key: AOOXECYNGJSYAV-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)cyclobutanecarboxylic Acid (CAS# 1260752-10-0) is a research chemical . It has a molecular weight of 212.19 and a molecular formula of C11H10F2O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the following SMILES notation: C1CC(C1)(C2=C(C=CC(=C2)F)F)C(=O)O . The InChI representation is: InChI=1S/C11H10F2O2/c12-7-2-3-9(13)8(6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) .


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 37.3 Ų, a rotatable bond count of 2, and an XLogP3 of 2.5 . It is a covalently-bonded unit with no defined atom or bond stereocenter .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research by Radchenko et al. (2009) discusses the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, which is related to 1-(2,5-Difluorophenyl)cyclobutanecarboxylic acid, highlighting the transformation of the acid moiety into the trifluoromethyl group (Radchenko, Mykhailiuk, Bezdudny, & Komarov, 2009).
  • Schwarzer and Weber (2014) investigated the photochemical dimerization of a fluorinated dibenzylideneacetone, forming a cyclobutane derivative, which is a process relevant to the study of this compound (Schwarzer & Weber, 2014).
  • The structure and conformation of cyclobutanecarboxylic acids, closely related to this compound, were studied by Reisner et al. (1983), providing insights into the molecular structure of similar compounds (Reisner, Korp, Bernal, & Fuchs, 1983).

Chemical Synthesis and Applications

  • Nevill (1954) explored the halogenated cyclobutanecarboxylic acids, crucial for synthesizing theoretically important cyclobutane derivatives, and investigated free radical chlorination of these acids (Nevill, 1954).
  • Tkachenko et al. (2014) designed a monofluoro-substituted aromatic amino acid for NMR labeling in peptides, showing the potential of using fluorine-substituted cyclobutanecarboxylic acids in biochemical applications (Tkachenko, Mykhailiuk, Mykhailiuk, Radchenko, Radchenko, Babii, Afonin, Ulrich, & Komarov, 2014).
  • Zhi-feng (2004) reported a novel and practical synthesis method for 1-aminocyclobutanecarboxylic acid, emphasizing the industrial application prospects of such compounds (Fu Zhi-feng, 2004).

Therapeutic and Diagnostic Applications

  • Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for positron emission tomography, showing the use of similar compounds in tumor diagnosis (Shoup & Goodman, 1999).
  • Kabalka et al. (2004) synthesized a novel boronated aminocyclobutanecarboxylic acid for potential use in boron neutron capture therapy, highlighting the therapeutic applications of cyclobutanecarboxylic acid derivatives (Kabalka & Yao, 2004).

Safety and Hazards

The compound is harmful if swallowed (H302) according to the GHS hazard statement . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

1-(2,5-difluorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-7-2-3-9(13)8(6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOXECYNGJSYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260752-10-0
Record name 1-(2,5-difluorophenyl)cyclobutane-1-carboxylic acid
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